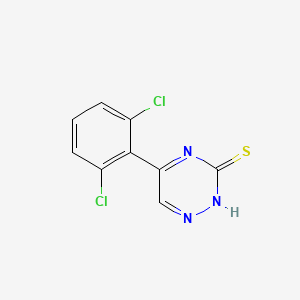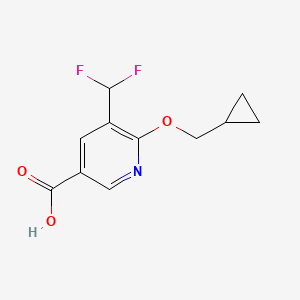
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a cyclopropylmethoxy group and a difluoromethyl group, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry.
准备方法
The synthesis of 6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving suitable precursors.
Introduction of the Cyclopropylmethoxy Group: This step often involves the use of cyclopropylmethanol and appropriate reagents to introduce the cyclopropylmethoxy group onto the pyridine ring.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced catalytic systems.
化学反应分析
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups using suitable reagents and conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biological research, or industrial processes.
相似化合物的比较
Similar compounds to 6-(Cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid include other pyridine derivatives with different substituents. For example:
6-(Cyclopropylmethoxy)pyridine-3-carboxylic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
5-(Difluoromethyl)pyridine-3-carboxylic acid: Lacks the cyclopropylmethoxy group, affecting its reactivity and interactions.
6-(Methoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid: Substitutes the cyclopropylmethoxy group with a methoxy group, altering its steric and electronic properties.
属性
IUPAC Name |
6-(cyclopropylmethoxy)-5-(difluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-9(13)8-3-7(11(15)16)4-14-10(8)17-5-6-1-2-6/h3-4,6,9H,1-2,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRZNWLJQZVEIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)C(=O)O)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)
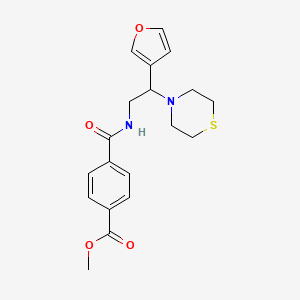
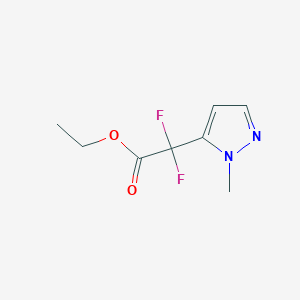
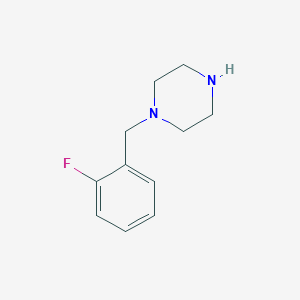
![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)
![ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B2381064.png)
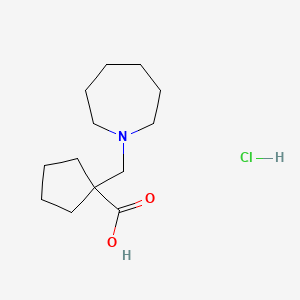
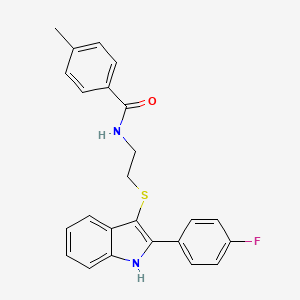
![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)
![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)
